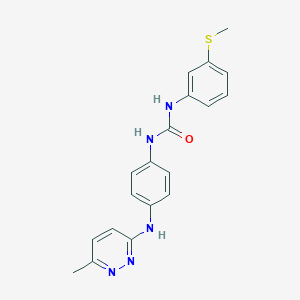
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a small molecule that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea involves the reaction of 4-(6-Methylpyridazin-3-ylamino)aniline with 3-(3-(methylthio)phenyl)isocyanate in the presence of a suitable solvent and catalyst to yield the desired product.
Starting Materials
4-(6-Methylpyridazin-3-ylamino)aniline, 3-(3-(methylthio)phenyl)isocyanate, Suitable solvent, Catalyst
Reaction
Step 1: Dissolve 4-(6-Methylpyridazin-3-ylamino)aniline in a suitable solvent., Step 2: Add 3-(3-(methylthio)phenyl)isocyanate to the reaction mixture and stir for a suitable time period., Step 3: Add a suitable catalyst to the reaction mixture and stir for a suitable time period., Step 4: Isolate the product by filtration or any other suitable method and purify it by recrystallization or any other suitable method.
Mechanism Of Action
The mechanism of action of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme Aurora kinase A, which is overexpressed in many types of cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has anti-tumor activity and reduces inflammation in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea in lab experiments is its potential as an anti-cancer agent and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize using established methods. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea. One direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Another direction is to investigate its potential as a drug delivery agent, as its structure could allow it to be used as a carrier for other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy as an anti-cancer and anti-inflammatory agent.
Conclusion:
In conclusion, 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a small molecule that has potential applications in scientific research. Its synthesis method has been established, and its mechanism of action has been investigated in detail. This compound has been shown to have anti-cancer and anti-inflammatory properties, and there are several future directions for research on this compound.
Scientific Research Applications
The compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is cancer research. It has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
1-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-6-11-18(24-23-13)20-14-7-9-15(10-8-14)21-19(25)22-16-4-3-5-17(12-16)26-2/h3-12H,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNPFYPVTWLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

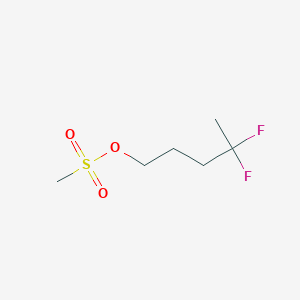
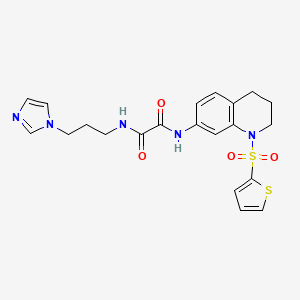
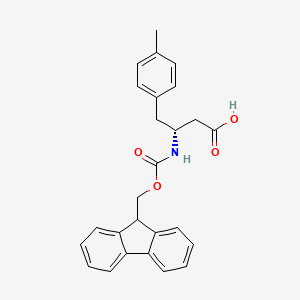
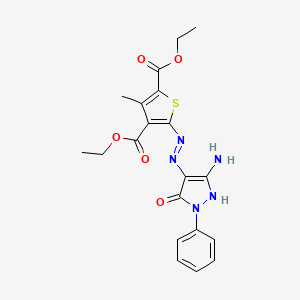
![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)
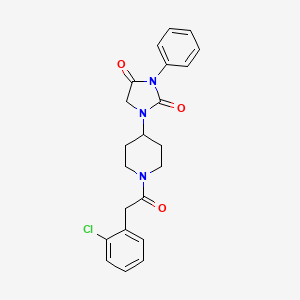
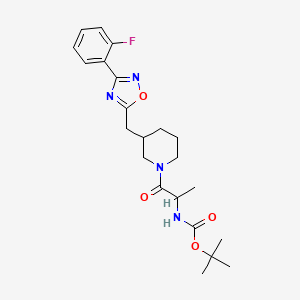
![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)
![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)
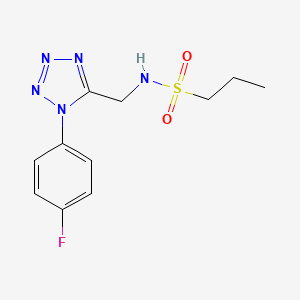
![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)
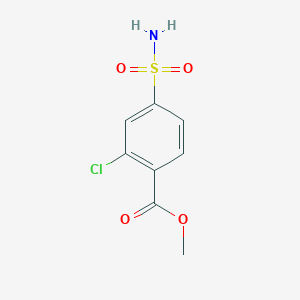
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)